ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1257856-84-0) is a polyfunctionalized heterocyclic building block within the pyrrolo[2,3-d]pyrimidine class, characterized by a bromine atom at the 4-position and an ethyl ester at the 6-position. The core scaffold is a recognized privileged structure in medicinal chemistry, serving as a hinge-binding motif for numerous ATP-competitive kinase inhibitors.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 1257856-84-0
Cat. No. B3094427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS1257856-84-0
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)N=CN=C2Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)
InChIKeySNJSBIGWIJRRHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: Baselines for Scientific Procurement


Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1257856-84-0) is a polyfunctionalized heterocyclic building block within the pyrrolo[2,3-d]pyrimidine class, characterized by a bromine atom at the 4-position and an ethyl ester at the 6-position . The core scaffold is a recognized privileged structure in medicinal chemistry, serving as a hinge-binding motif for numerous ATP-competitive kinase inhibitors [1]. However, a critical review of the scientific and patent literature reveals a significant absence of publicly available, quantitative, comparative biological or reactivity data for this specific intermediate against its closest 4-halo analogs, limiting definitive differentiation to class-level inferences and its unique utility as a late-stage diversification handle.

Why In-Class Substitution of Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Is Not Supported by Evidence


For a procurement scientist, the decision to substitute an ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate scaffold with a closely related analog, such as its 4-chloro counterpart (CAS 187725-00-4) or a methyl ester variant, cannot be made with confidence based on current public knowledge. While class-level literature confirms the essential role of the C4 halogen as a synthetic handle for cross-coupling reactions [1], there are no published, head-to-head studies that quantify the differential reactivity, stability, yield, or downstream biological activity of this specific bromo-ethyl ester combination versus its analogs. The absence of such data means that any substitution introduces an unquantified risk of altering reaction kinetics, metabolic stability, or pharmacological profile in a final drug candidate, rendering generic interchange an unscientific procurement strategy.

Quantitative Differentiation Evidence for Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate vs. Comparators


Superior Inherent Reactivity of C4 Bromine Atom for Palladium-Catalyzed Cross-Coupling

The primary differentiation of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate lies in the presence of a bromine atom at the 4-position, which, based on general principles of palladium-catalyzed cross-coupling chemistry, offers a more reactive handle for Suzuki, Heck, and Sonogashira couplings compared to its 4-chloro analog (CAS 187725-00-4) [1]. This enhanced reactivity is crucial for efficiently constructing complex molecules for structure-activity relationship (SAR) studies. However, it must be stressed that this is a class-level inference; no direct quantitative comparison of reaction rates or yields between the two specific compounds under identical conditions is available in the public literature .

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Evidence Gap: Absence of Direct Comparative Biological Activity Data (Target Compound vs. 4-Chloro Analog)

A systematic search of authoritative databases, including ChEMBL, BindingDB, and PubMed, confirms a critical data gap: there is no publicly available, quantitative biological assay data (e.g., IC50, Kd) for ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as an isolated entity [1]. Consequently, there is no basis for a direct head-to-head comparison with its 4-chloro analog for binding affinity or inhibitory activity against any specific kinase or pharmacological target. All reputed biological activity for the broader compound class is derived from final drug-like molecules synthesized from scaffolds like this, not from the building block itself.

Kinase Inhibition Antifolate Activity Data Gap

Differentiation via Downstream Applications: Synthesis of Potent Antifolates (Class-Level Inference)

The ultimate value of an intermediate is often demonstrated by the potency of the final compounds it generates. While not a direct comparator, the utility of this specific scaffold is indirectly substantiated by the sub-nanomolar activity of final drug candidates derived from analogous 6-substituted pyrrolo[2,3-d]pyrimidine antifolates. For instance, the closely related antifolate AGF23, which shares the core pyrrolo[2,3-d]pyrimidine structure, demonstrated a Ki value in the low-nanomolar range against human GAR transformylase (GARFTase) [1]. The 4-bromo-6-ethyl ester motif on the target compound uniquely facilitates the rapid synthesis of such 4,6-disubstituted drug candidates via sequential Suzuki coupling and amidation/saponification, a route that would be less efficient starting from a non-halogenated or differently halogenated core.

Cancer Research Antifolates GARFTase Inhibition

Validated Application Scenarios for Procuring Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate


Efficient Late-Stage Diversification for Kinase Inhibitor Libraries

This compound is optimally procured for medicinal chemistry campaigns focused on generating focused libraries of ATP-competitive kinase inhibitors. The C4 bromine provides a superior handle for high-yielding Suzuki-Miyaura cross-couplings to introduce aryl and heteroaryl diversity, a key step in exploring the hydrophobic back pocket of kinase active sites. This is directly supported by class-level evidence of the scaffold's application in this role, including as a precursor to known JAK inhibitors [1]. The ethyl ester can then be orthogonally modified to amides or carboxylic acids to probe solvent-exposed regions.

Synthesis of Targeted Antifolate Therapeutics

Procurement is indicated for research groups developing novel GARFTase or other folate pathway inhibitors for cancer. As demonstrated by the high potency of structurally related antifolates like AGF23 (nanomolar Ki against GARFTase) [1], this building block provides an ideal platform. The 4-bromo and 6-ester substitution pattern allows for a convergent, modular synthesis of diverse 4,6-disubstituted analogs, enabling a systematic SAR investigation that would be less efficient starting from other 4-halo or 6-carboxylate intermediates.

Commercial-Scale Synthesis of Pharmaceutical Intermediates

For process chemistry and manufacturing, this compound is a valuable procurement target when a specific 4-substituted-7H-pyrrolo[2,3-d]pyrimidine core is specified in a patent or development candidate's synthetic route. Its well-defined structure and single reactive halogen site minimize side-product formation, a critical factor in scale-up. The clear evidence gap regarding its direct comparative reactivity [1] actually signals a procurement opportunity: securing a reliable source now can lock in a key intermediate for a future commercial process, before broader demand potentially inflates cost.

Quote Request

Request a Quote for ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.